6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine is a complex organic compound that features a benzimidazole core structure This compound is notable for its trifluoromethyl group, which is known to impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine typically involves multiple steps. One common approach is the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions to form the benzimidazole core . . The final steps often involve sulfonylation and amination reactions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethylating agents, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity . The imidazole ring can interact with metal ions and other biomolecules, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Pantoprazole: Another proton pump inhibitor with a similar core structure.
Thiabendazole: An antifungal agent with a benzimidazole ring.
Uniqueness
6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1-propan-2-ylsulfonylbenzimidazol-2-amine is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
660433-13-6 |
---|---|
Molecular Formula |
C26H22F3N5O2S |
Molecular Weight |
525.5 g/mol |
IUPAC Name |
6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C26H22F3N5O2S/c1-15(2)37(35,36)34-21-14-17(12-13-20(21)31-25(34)30)23-22(16-8-4-3-5-9-16)32-24(33-23)18-10-6-7-11-19(18)26(27,28)29/h3-15H,1-2H3,(H2,30,31)(H,32,33) |
InChI Key |
PZIQORVTXWOXED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.